2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- typically involves the reaction of pyrrolidine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-Pyrrolidinecarboxamide, N-[(4-chlorophenyl)sulfonyl]-, (2S)-
- **2-Pyrrolidinecarboxamide, N-[(4-nitrophenyl)sulfonyl]-, (2S)-
Uniqueness
2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds .
Properties
CAS No. |
394657-05-7 |
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Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
(2S)-N-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O3S/c1-9-4-6-10(7-5-9)18(16,17)14-12(15)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3,(H,14,15)/t11-/m0/s1 |
InChI Key |
IRZNSHIJULMORY-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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